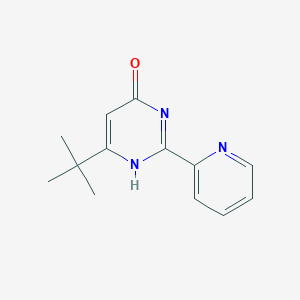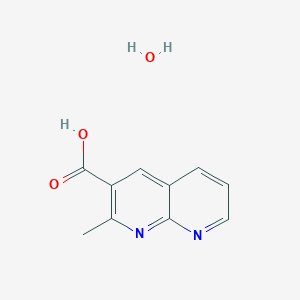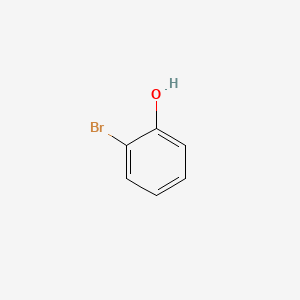
2-Bromophenol
Descripción general
Descripción
2-Bromophenol is an organic compound that consists of a hydroxyl group and a bromine atom bonded to a benzene ring. It is one of the three isomers of monobromophenol, where the bromine atom is positioned ortho to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
2-Bromophenol, an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring , is known to interact with the Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis, providing the sole de novo source of dTMP for DNA biosynthesis .
Mode of Action
It is known that it interacts with its target, thymidylate synthase, which could potentially influence the dna synthesis process .
Biochemical Pathways
Given its interaction with thymidylate synthase, it may influence the dna synthesis pathway
Pharmacokinetics
It is known that the compound has a molecular weight of 17301 g/mol . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its interaction with thymidylate synthase, it may have an impact on dna synthesis
Action Environment
It is known that bromophenols derived from brominated flame retardants (bfrs) in human environments are present in human blood and breast milk . This suggests that environmental factors may play a role in the distribution and bioavailability of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine
Cellular Effects
It has been found that bromophenols derived from brominated flame retardants (BFRs) are present in human blood and breast milk . This suggests that 2-Bromophenol may have some impact on cell function, possibly influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine
Métodos De Preparación
2-Bromophenol can be synthesized through several methods:
Análisis De Reacciones Químicas
2-Bromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form phenol or other reduced products.
Common reagents used in these reactions include bromine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromophenol has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including anti-benzofurobenzofuran diimides.
Biology: It functions as a metabolite in marine organisms and is studied for its biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparación Con Compuestos Similares
2-Bromophenol is unique among its isomers due to the position of the bromine atom. Similar compounds include:
3-Bromophenol: The bromine atom is in the meta position relative to the hydroxyl group.
4-Bromophenol: The bromine atom is in the para position relative to the hydroxyl group.
Dibromophenols: Compounds with two bromine atoms attached to the benzene ring.
Tribromophenols: Compounds with three bromine atoms attached to the benzene ring.
Each of these compounds has distinct chemical properties and reactivity, making this compound unique in its applications and behavior.
Propiedades
IUPAC Name |
2-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKRMSMGWJZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052641 | |
| Record name | 2-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |
| Record name | o-Bromophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Bromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
194.5 °C | |
| Record name | o-Bromophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
107.6 °F (42 °C) closed cup | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4924 g/cu cm at 20 °C | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | o-Bromophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19545 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow to red oily liquid | |
CAS No. |
95-56-7, 32762-51-9 | |
| Record name | 2-Bromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Bromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Bromophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMOPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BROMOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Bromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5.6 °C | |
| Record name | o-Bromophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-BROMOPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-Bromophenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms degrade 2-bromophenol in anaerobic environments?
A1: Yes, studies have demonstrated the anaerobic biodegradation of this compound by microorganisms enriched from marine and estuarine sediments. [] These microorganisms can utilize this compound as an electron acceptor in the presence of electron donors like acetate and hydrogen. [] The process often involves the initial reductive dehalogenation of this compound to phenol, followed by further phenol degradation. [] This degradation has been observed under iron-reducing, sulfidogenic, and methanogenic conditions. []
Q2: Which environmental conditions favor faster this compound debromination rates?
A2: Research indicates that debromination rates for this compound are faster under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. []
Q3: What are the main sources of this compound in the environment?
A3: this compound can be released into the environment through various pathways. It's a known metabolite of bromobenzene, a compound used in industrial applications. [] Additionally, this compound can be generated during the thermal degradation of brominated flame retardants, often found in electronic waste and plastics. [, , , ] The presence of both brominated flame retardants and polyvinyl chlorides in materials subjected to high temperatures, like in house fires or waste incineration, can lead to the formation of mixed halogenated dibenzo-p-dioxins and furans, including this compound. []
Q4: Does the presence of other halophenols influence the formation of brominated dibenzo-p-dioxins and furans from this compound?
A4: Yes, research has shown that the co-pyrolysis of this compound with 2-chlorophenol leads to the formation of mixed halogenated dibenzo-p-dioxins and furans. [] Interestingly, the presence of bromine in the system increased the yield of dibenzo-p-dioxin compared to the pyrolysis of pure 2-chlorophenol, likely due to the easier elimination of bromine atoms. []
Q5: Do brown algae contribute to the presence of bromophenols in the marine environment?
A5: Yes, brown algae are known to be significant producers of bromophenols, including this compound, in the marine environment. [] Studies have found varying concentrations of bromophenols in different brown algae species across different seasons. [] This finding highlights the potential role of algae in the natural bromine cycle within marine ecosystems.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula for this compound is C6H5BrO, and its molecular weight is 173.01 g/mol.
Q7: How does this compound react under high-temperature pyrolysis?
A7: Pyrolysis of this compound at high temperatures (300-1000°C) leads to the formation of various products, with dibenzo-p-dioxin being the major one. [] This is in contrast to 2-chlorophenol pyrolysis, where naphthalene is the primary product. [] The formation of dibenzo-p-dioxin from this compound is attributed to radical-radical reactions involving the 2-bromophenoxyl radical. []
Q8: How does the presence of an oxidizing environment influence the thermal degradation of this compound?
A8: Under oxidative conditions, the thermal degradation of this compound yields a different product distribution compared to pyrolysis. [] While dibenzo-p-dioxin remains a significant product, 4,6-dibromodibenzofuran is also produced in considerable amounts. [] This difference is attributed to the prevalence of hydroxyl radicals in oxidative environments, which promote hydrogen-abstraction reactions leading to 4,6-dibromodibenzofuran formation. []
Q9: Can this compound be used in organic synthesis?
A9: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be employed in palladium-catalyzed carbonylation reactions with epoxides to synthesize 2,3-dihydrobenzodioxepinones regioselectively. [] Additionally, it can participate in copper-catalyzed tandem C-H functionalization reactions with 1H-benzimidazole to construct benzimidazole-fused dihydrobenzoxazoles. []
Q10: How can bromophenols like this compound be analyzed in complex matrices like seafood?
A10: Capillary zone electrophoresis (CZE) presents a viable method for the simultaneous analysis of bromophenols, including this compound, in complex matrices like seafood. [] This technique offers a rapid and efficient separation of different bromophenols, enabling their quantification even at trace levels. []
Q11: Are there any methods for simultaneously analyzing haloanisoles and halophenols, including this compound, in water?
A11: Yes, a technique combining in situ acylation with solid-phase microextraction coupled with gas chromatography and mass spectrometry has been developed for the simultaneous determination of haloanisoles and halophenols, including this compound, in water. [] This method demonstrates good sensitivity, linearity, and repeatability, making it suitable for monitoring these compounds in environmental water samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




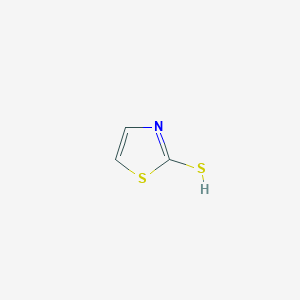

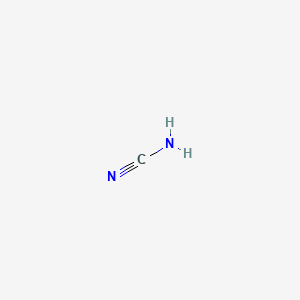


![(1R,6S)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B7767687.png)
